![molecular formula C14H26N2O4 B14115061 Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexane ring with three stereocenters. This compound is often used in various scientific research applications due to its specific configuration and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid derivatives.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Formation of Ester: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Introduction of Amino Groups: The protected amino groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Temperature Control: Maintaining optimal temperatures to facilitate the reactions.
Catalysts: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different amines, esters, and oxides.
Applications De Recherche Scientifique
Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, altering their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent bonding, affecting their function.
Comparaison Avec Des Composés Similaires
Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Ethyl (1S,3R,4R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: Differing in stereochemistry.
Ethyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-(methanesulfonyloxy)cyclohexane-1-carboxylate: Differing in functional groups.
These similar compounds may have different reactivity and applications due to their structural differences.
Propriétés
IUPAC Name |
ethyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYOYONMCBZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)

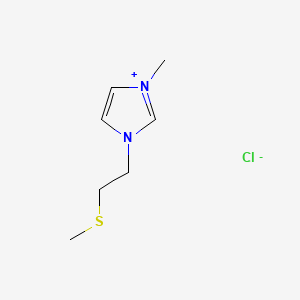
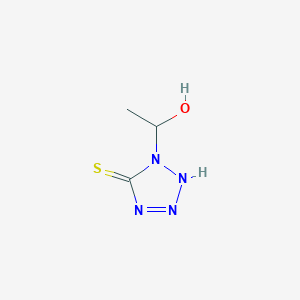
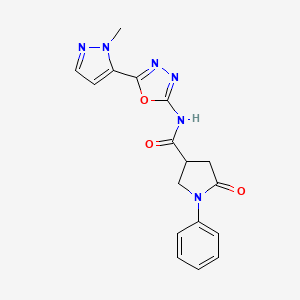
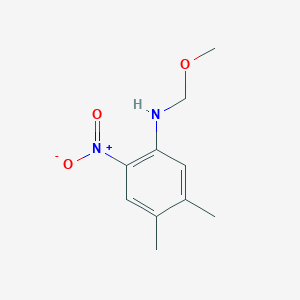
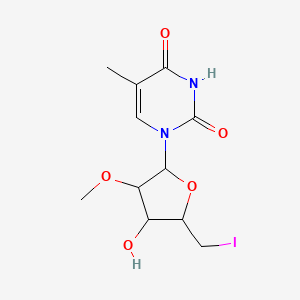
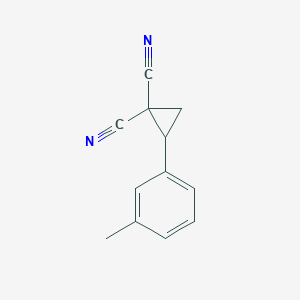
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
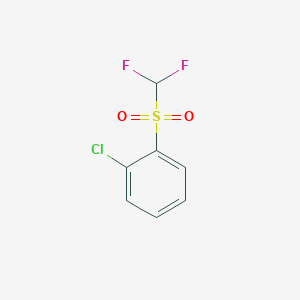
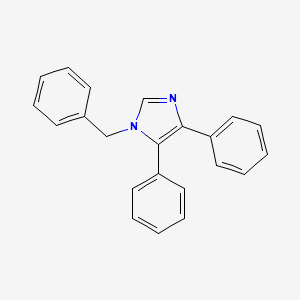
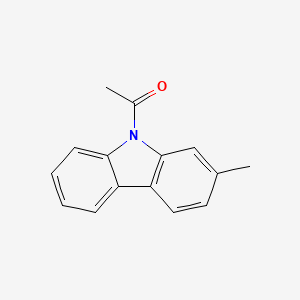
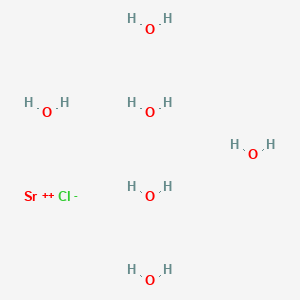
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
